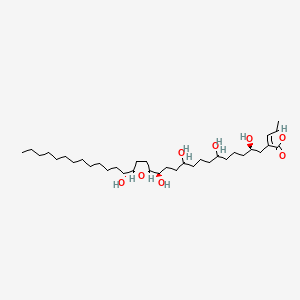
Muricapentocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muricapentocin is a bioactive compound belonging to the class of annonaceous acetogenins. These compounds are known for their unique structure, which includes a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha,beta-unsaturated-gamma-lactone . This compound is isolated from the leaves of the soursop tree (Annona muricata), a plant highly appreciated for its bioactive compound content .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of muricapentocin involves the extraction of acetogenins from the leaves, stem, root, or fruit of Annona muricata. The extraction process typically uses solvents such as ethanol or ethyl acetate . The extracted compounds are then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The leaves and other parts of Annona muricata are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Muricapentocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .
Scientific Research Applications
Muricapentocin has a wide range of scientific research applications due to its bioactive properties. It has been studied for its potential use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying the synthesis and reactivity of annonaceous acetogenins . In biology, it is investigated for its antimicrobial, insecticidal, and antiviral activities . In medicine, this compound shows promise as an anticancer agent due to its ability to inhibit mitochondrial complex I and induce apoptosis in cancer cells . In industry, it is explored for its potential use in developing new pharmaceuticals and agrochemicals .
Mechanism of Action
Muricapentocin exerts its effects by inhibiting mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to the disruption of cellular respiration and induction of apoptosis . The compound also interacts with calcium ions, forming chelating complexes that further contribute to its bioactivity . Additionally, this compound can modulate histone H3 phosphorylation, affecting gene expression and cellular function .
Comparison with Similar Compounds
Muricapentocin is unique among annonaceous acetogenins due to its specific structure and bioactivity. Similar compounds include annonacin, muricoreacin, and bullatacin, which also belong to the class of annonaceous acetogenins . While these compounds share similar mechanisms of action, this compound stands out for its potent anticancer and antimicrobial properties .
List of Similar Compounds:- Annonacin
- Muricoreacin
- Bullatacin
- Squamocin
- Asimicin
This compound’s unique structure and bioactivity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
205304-30-9 |
|---|---|
Molecular Formula |
C35H64O8 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
2-methyl-4-[(2R,13R)-2,6,10,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-12-19-31(39)33-22-23-34(43-33)32(40)21-20-29(37)17-13-15-28(36)16-14-18-30(38)25-27-24-26(2)42-35(27)41/h24,26,28-34,36-40H,3-23,25H2,1-2H3/t26?,28?,29?,30-,31-,32-,33?,34?/m1/s1 |
InChI Key |
OGJFDIKXSQSEIB-WZUBUVAVSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCC[C@H](C1CCC(O1)[C@@H](CCC(CCCC(CCC[C@H](CC2=CC(OC2=O)C)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O |
Synonyms |
muricapentocin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















